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Compound of Interest

Compound Name: 4-Bromo-3,5-difluorophenol

cat. No.: 81277710

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol: Structure, Synthesis, and
Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,5-difluorophenol, a
halogenated aromatic compound of significant interest to researchers, scientists, and
professionals in drug development. This document details its chemical structure,
physicochemical properties, a plausible synthetic route, and its applications as a versatile
intermediate in the synthesis of complex molecules, including liquid crystals and potentially
novel therapeutics. Key experimental protocols for reactions involving this compound are also
provided, along with mandatory visualizations to illustrate synthetic and signaling pathways.

Chemical Structure and Properties

4-Bromo-3,5-difluorophenol (CAS No: 130191-91-2) is a substituted phenol containing a
bromine atom and two fluorine atoms on the benzene ring.[1][2][3] The strategic placement of
these halogen atoms imparts unique reactivity and physicochemical properties to the molecule,
making it a valuable building block in organic synthesis.[1]

General and Physicochemical Properties

A summary of the key quantitative data for 4-Bromo-3,5-difluorophenol is presented in Table
1.
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Property Value Reference(s)

Chemical Identifiers

CAS Number 130191-91-2 [1][21[3]

Molecular Formula CeH3BriF20 [1112][3]

Molecular Weight 208.99 g/mol [11121[3]

InChi Key HHGOLZGZHXELSW- 45]
UHFFFAOYSA-N

SMILES Oclcc(F)c(Br)c(F)cl [1][5]

Physical Properties

Appearance Off-white to white solid/crystal [6]

Melting Point 72-76 °C [6]

Boiling Point 228 °C at 760 mmHg [6]
Sparingly soluble in water

Solubility baringly [6]

(8.2E-5 g/L at 25°C)

Chemical Properties

pKa

7.42 £ 0.23 (Predicted)

[6]

LogP

2.43 - 2.5 (Predicted)

[1]14]

Hydrogen Bond Donor Count

1

[4]

Hydrogen Bond Acceptor

Count

1 (Oxygen), 2 (Fluorine)

[4]

Spectroscopic Data

Detailed experimental spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 4-

Bromo-3,5-difluorophenol are not readily available in public databases. However, based on

its structure, the following spectral characteristics can be predicted:
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» 'H NMR: A singlet for the hydroxyl proton (variable chemical shift) and a doublet or multiplet
for the two equivalent aromatic protons.

e 13C NMR: Signals corresponding to the six carbon atoms of the benzene ring, with their
chemical shifts influenced by the bromo, fluoro, and hydroxyl substituents. Carbons attached
to fluorine would show C-F coupling.

o FTIR: Characteristic absorption bands for the O-H stretch of the phenol, C-O stretch, C-H
aromatic stretches, and C-Br and C-F stretches.

o Mass Spectrometry: A molecular ion peak corresponding to its exact mass (207.93353 Da),
with a characteristic isotopic pattern due to the presence of bromine (7°Br and 8!Br).[4]

Synthesis of 4-Bromo-3,5-difluorophenol

A specific, detailed experimental protocol for the synthesis of 4-Bromo-3,5-difluorophenol is
not widely published. However, a plausible and efficient synthesis can be conceptualized in a
two-step process starting from 3,5-difluorobromobenzene, as illustrated in the workflow
diagram below. The first step involves the conversion of 3,5-difluorobromobenzene to 3,5-
difluorophenol, followed by a regioselective bromination at the 4-position.
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Step 1: Synthesis of 3,5-difluorophenol

3,5-Difluorobromobenzene

aOH, Cul, Ligand

Hydroxylation Reaction
(e.g., Buchwald-Hartwig or Copper-catalyzed)

:

3,5-Difluorophenol

Step 2: Bromination

3,5-Difluorophenol

Br2| Solvent (e.g., CCl4 or CH3COOH)

Electrophilic Aromatic Substitution

:

4-Bromo-3,5-difluorophenol

Click to download full resolution via product page

Plausible synthetic workflow for 4-Bromo-3,5-difluorophenol.

Experimental Protocol: Synthesis of 3,5-Difluorophenol
(Step 1)
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This protocol is adapted from a patented method for the synthesis of 3,5-difluorophenol from

3,5-difluorobromobenzene.[7]

To a dry four-necked flask under a nitrogen atmosphere, add sodium hydroxide (50 g) and
distilled water (320 g) and stir to form an aqueous alkali solution.[7]

Add 3,5-difluorobromobenzene (120 g), DMSO (30 g), a suitable ligand such as N*,N2-bis(4-
hydroxy-2,6-dimethylphenyl)oxamide (3.05 g), and cuprous iodide (1.76 g).[7]

Heat the mixture to 90 °C and maintain this temperature with continuous stirring for 12 hours.

[7]

After cooling, the reaction mixture is acidified (e.g., with HCI) to protonate the phenoxide,
yielding 3,5-difluorophenol.

The product can be extracted with an organic solvent (e.g., diethyl ether), washed, dried, and
purified by distillation or chromatography.

Experimental Protocol: Bromination of 3,5-
Difluorophenol (Step 2)

This is a general procedure for the bromination of a phenol, which would be expected to be

highly regioselective for the para position due to the directing effects of the hydroxyl and fluoro

groups.

Dissolve 3,5-difluorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or
carbon tetrachloride in a round-bottom flask.

Cool the solution in an ice bath.

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
The reaction is typically rapid.

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
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» Extract the product with an organic solvent, wash the organic layer with water and brine, and
dry over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure, and the crude product can be purified by
recrystallization or column chromatography to yield 4-Bromo-3,5-difluorophenol.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in medicinal chemistry and materials science.
The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while
the bromine atom serves as a versatile handle for cross-coupling reactions to build molecular
complexity.[1]

Intermediate for Liquid Crystals

4-Bromo-3,5-difluorophenol is utilized as an intermediate in the synthesis of
difluoroethyleneoxy group-containing liquid crystals.

Scaffold for Biologically Active Molecules

While specific drug candidates directly incorporating the 4-Bromo-3,5-difluorophenol moiety
are not extensively documented in the search results, its structure is highly relevant to the
design of kinase inhibitors. For instance, related benzamide derivatives have been synthesized
as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key regulator in cellular
signaling pathways implicated in cancer.[8][9] The bromo-difluorophenyl motif is valuable for
exploring structure-activity relationships in inhibitor design.

The FGFRL1 signaling pathway, a potential target for inhibitors derived from this scaffold, is
depicted below.
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FGFR1 Signaling Pathway
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FGFR1 signaling pathway, a target for kinase inhibitors.

Key Experimental Protocols

The reactivity of 4-Bromo-3,5-difluorophenol makes it suitable for a variety of synthetic
transformations. The hydroxyl group can be readily alkylated or acylated, and the bromo group

can patrticipate in palladium-catalyzed cross-coupling reactions.

4-Bromo-3,5-difluorophenol

/NZ ReactiNross-Coupling

Williamson Ether Syfthesis E\\z‘uki Coupling
1. Base (e.g., NaH, K2CO3) Ar-B(OH)2, Pd Catalyst,
2. Alkyl Halide (R-X) Base (e.g., K2CO3)
Aryl Ether Derivative Biaryl Derivative

Click to download full resolution via product page
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Key synthetic transformations of 4-Bromo-3,5-difluorophenol.

Williamson Ether Synthesis

This protocol describes the formation of an ether from 4-Bromo-3,5-difluorophenol and an
alkyl halide.[10][11]

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base
such as sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent like DMF or THF.

Slowly add a solution of 4-Bromo-3,5-difluorophenol (1.0 equivalent) in the same solvent
at 0 °C.

Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of
the alkoxide.

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
Upon completion, cool the reaction to room temperature and carefully quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic
layers with water and brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the resulting ether by column
chromatography.

Suzuki Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-

Bromo-3,5-difluorophenol with an arylboronic acid.[12][13][14] Note: The phenolic hydroxyl

group may need to be protected (e.g., as a methyl or benzyl ether) prior to the coupling

reaction.

To a reaction vessel, add the protected 4-Bromo-3,5-difluorophenol (1.0 equivalent), the
arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPhs)4 (0.05 equivalents),
and a base, typically potassium carbonate or potassium phosphate (2.0-3.0 equivalents).[15]
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o Evacuate and backfill the vessel with an inert gas.
e Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[15]

o Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is
consumed, as monitored by TLC or LC-MS.

o Cool the reaction to room temperature and dilute with water and an organic solvent.
o Separate the layers, and extract the aqueous layer with the organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography to yield the biaryl derivative. If a
protecting group was used, it would be removed in a subsequent step.

Safety Information

4-Bromo-3,5-difluorophenol should be handled with appropriate safety precautions in a well-
ventilated fume hood. It is classified as harmful if swallowed or in contact with skin, and causes
skin and serious eye irritation.[4] Personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

4-Bromo-3,5-difluorophenol is a valuable and versatile chemical intermediate with significant
potential in materials science and medicinal chemistry. Its unique structural features provide a
robust platform for the synthesis of complex molecular architectures. This guide has provided a
detailed overview of its properties, a plausible synthetic pathway, and key experimental
protocols, serving as a foundational resource for researchers engaged in the design and
synthesis of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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